molecular formula C10H11NO B131060 4-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 954117-24-9

4-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B131060
CAS RN: 954117-24-9
M. Wt: 161.2 g/mol
InChI Key: SSCHHQOLJQJASK-UHFFFAOYSA-N
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Description

“4-Ethyl-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 4-ethyl-1,3-dihydroindol-2-one .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-1,3-dihydro-2H-indol-2-one” includes a 2H-indol-2-one core with an ethyl group attached at the 4-position . The compound has been characterized using FT-IR, FT-Raman and UV-Vis spectroscopic techniques .


Physical And Chemical Properties Analysis

“4-Ethyl-1,3-dihydro-2H-indol-2-one” has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 161.084063974 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Future Directions

While specific future directions for “4-Ethyl-1,3-dihydro-2H-indol-2-one” are not available, related 1,3-dihydro-2H-indol-2-one derivatives have been studied for their potential in various biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

properties

IUPAC Name

4-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCHHQOLJQJASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632601
Record name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-dihydro-2H-indol-2-one

CAS RN

954117-24-9
Record name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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